2-Bromo-4,5-dimethoxyphenethylamine
Overview
Description
2-Bromo-4,5-dimethoxyphenethylamine: is a synthetic compound belonging to the phenethylamine class. It is known for its psychoactive properties and is often used in scientific research to study its effects on the central nervous system. The compound is structurally related to other phenethylamines, which are known for their stimulant and hallucinogenic effects.
Scientific Research Applications
2-Bromo-4,5-dimethoxyphenethylamine has several scientific research applications:
Mechanism of Action
Target of Action
2-Bromo-4,5-dimethoxyphenethylamine, also known as 2C-B or “Nexus”, is a synthetic psychedelic drug of the 2C family . The primary targets of 2C-B are the serotonin receptors 5-HT2A and 5-HT2C . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.
Mode of Action
2C-B acts as a partial agonist for the 5-HT2A and 5-HT2C receptors . This means it binds to these receptors and activates them, but not to their full capacity. This interaction results in the psychedelic effects that are characteristic of 2C-B.
Biochemical Pathways
It’s known that oxidative deamination results in the formation of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (bdmpe) and 4-bromo-2,5-dimethoxyphenylacetic acid (bdmpaa) metabolites . Further metabolism of BDMPE and BDMPAA may occur by demethylation .
Pharmacokinetics
It’s known that the onset of action is between 20-40 minutes when taken orally . The elimination half-life is approximately 2.48 ± 3.20 hours , and the duration of action is between 4-12 hours depending on the route of administration .
Result of Action
The molecular and cellular effects of 2C-B’s action result in a range of psychoactive effects. At lower doses, it produces a mild entactogenic effect, with few or no hallucinations . At higher doses, it produces intense visual effects . It is also reported to enhance sexual feelings, perception, and performance .
Action Environment
The action, efficacy, and stability of 2C-B can be influenced by various environmental factors. For instance, the substance is generally consumed orally or nasally , and the route of administration can affect the onset and duration of its effects. Furthermore, individual factors such as the user’s metabolism, body weight, and tolerance can also influence the drug’s effects.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Bromo-4,5-dimethoxyphenethylamine acts as a selective partial agonist for 5-HT2A and 5-HT2C serotonin receptors . It interacts with these receptors, influencing the biochemical reactions within the body. The nature of these interactions involves the compound binding to the receptors, which can lead to changes in the cellular activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to increase dopamine but decrease 3,4-dihydroxyphenylacetic acid (DOPAC) in the nucleus accumbens .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a partial agonist for 5-HT2A and 5-HT2C serotonin receptors, indicating that it binds to these receptors and activates them, but not to their full capacity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a biphasic effect on locomotion with an initial inhibitory followed by an excitatory effect . It also has a temporally biphasic effect on EEG power with an initial decrease followed by an increase .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, at low doses, it enhances skin sensitivity and responsiveness to smells and tastes
Metabolic Pathways
This compound is involved in several metabolic pathways. Oxidative deamination results in the 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) metabolites . Additionally, 4-bromo-2,5-dimethoxybenzoic acid (BDMBA) can also be produced by oxidative deamination .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-dimethoxyphenethylamine typically involves the bromination of 2,5-dimethoxyphenethylamine. One common method starts with 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions including bromination and reductive amination to yield the final product .
Industrial Production Methods: the general approach involves standard organic synthesis techniques, including the use of brominating agents and reductive amination processes .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,5-dimethoxyphenethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives .
Comparison with Similar Compounds
4-Bromo-2,5-dimethoxyamphetamine (DOB): Similar in structure but with an additional methyl group on the amine.
2,5-Dimethoxy-4-methylamphetamine (DOM): Similar structure with a methyl group instead of bromine.
Mescaline: A naturally occurring phenethylamine with similar hallucinogenic properties.
Uniqueness: 2-Bromo-4,5-dimethoxyphenethylamine is unique due to its specific bromine substitution, which influences its binding affinity and activity at serotonin receptors. This makes it a valuable compound for studying the structure-activity relationships of phenethylamines .
Properties
IUPAC Name |
2-(2-bromo-4,5-dimethoxyphenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6H,3-4,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAFQMMKTNUYDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCN)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979532 | |
Record name | 2-Bromo-4,5-dimethoxybenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63375-81-5 | |
Record name | 6-Bromo-3,4-dmpea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063375815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-4,5-dimethoxybenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Br-4,5-DMPEA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB9WH4X4A5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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